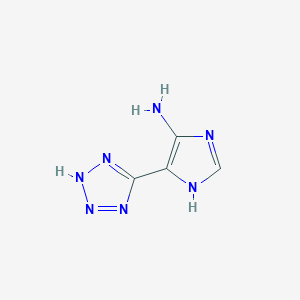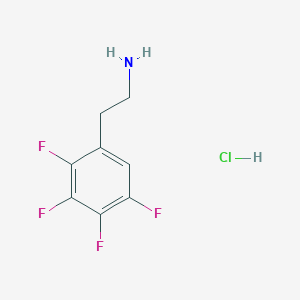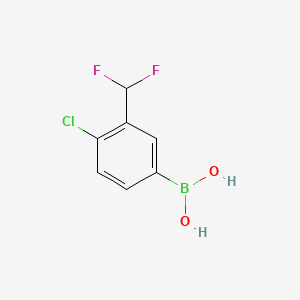
(4-Chloro-3-(difluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-(difluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and difluoromethyl groups. Its unique structure makes it a valuable reagent in the synthesis of various biologically and pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-(difluoromethyl)phenyl)boronic acid typically involves the reaction of 4-chloro-3-(difluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-(difluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds . It can also participate in other reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(4-Chloro-3-(difluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-3-(difluoromethyl)phenyl)boronic acid in the Suzuki-Miyaura reaction involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the aryl or vinyl halide .
Comparison with Similar Compounds
- 3,4-Difluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Chloro-4-(trifluoromethyl)phenylboronic acid
Comparison: (4-Chloro-3-(difluoromethyl)phenyl)boronic acid is unique due to the presence of both chlorine and difluoromethyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer distinct advantages in terms of reaction conditions and the types of products formed, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
[4-chloro-3-(difluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGRMLASUZXIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
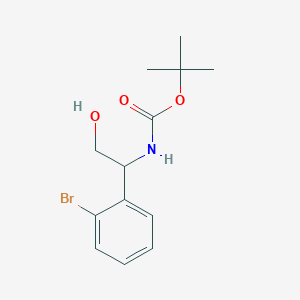
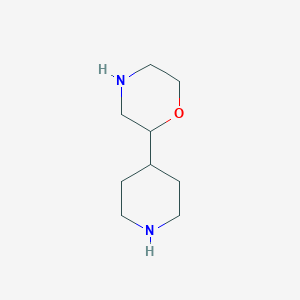
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
![2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13458077.png)
![5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13458080.png)
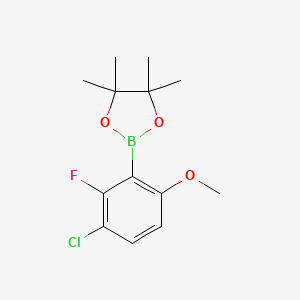
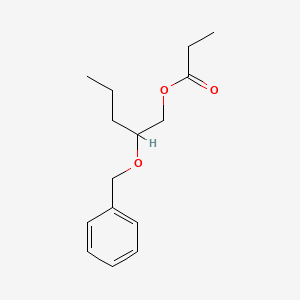
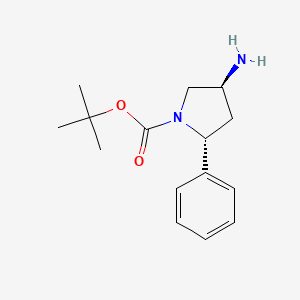
![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)
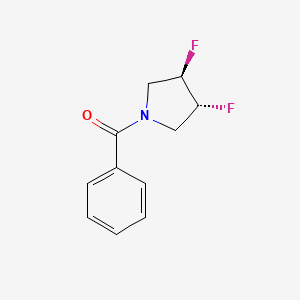
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
